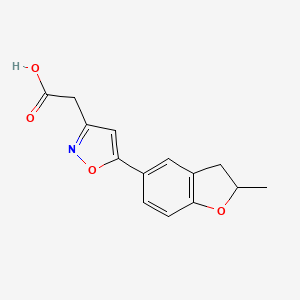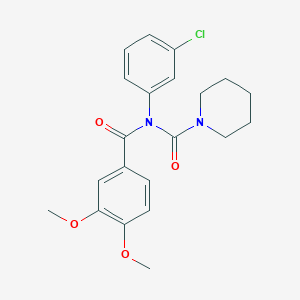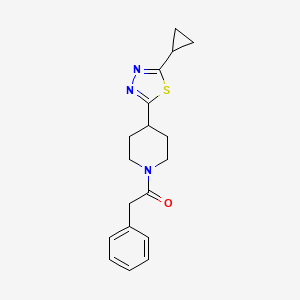
1-(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylethanone” is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications1. It is a versatile material used in scientific research, with its complex structure and diverse properties, it finds applications in drug discovery, material synthesis, and catalysis2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that the synthesis of such compounds often involves complex chemical reactions and requires specialized knowledge and equipment.Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its name. It includes a cyclopropyl group, a thiadiazol group, and a piperidinyl group, among others. These groups contribute to the compound’s diverse properties and potential applications2.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not available in the search results. However, given its complex structure, it’s likely that it can participate in a variety of chemical reactions, depending on the conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the search results. Such properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other substances, among others.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
1-(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylethanone, and related compounds, are involved in the synthesis of non-ionic surfactants with potential antimicrobial activities. Abdelmajeid et al. (2017) explored the synthesis of thiadiazolyl piperidine and other derivatives from stearic acid, highlighting their antimicrobial potential against various bacteria and fungi strains. The physico-chemical and surface properties, along with the biodegradability of these non-ionic surfactants, were also evaluated, showcasing their relevance in developing new antimicrobial agents (Abdelmotaal Abdelmajeid, M. S. Amine, & Reda M. A. Hassan, 2017).
Antimicrobial and Antifungal Activities
Novel thiadiazole derivatives, including structures similar to 1-(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylethanone, have been synthesized and evaluated for their antimicrobial and antifungal activities. Research by Shiran et al. (2015) on fluorine-containing thiazole derivatives exemplifies the effort to develop compounds with significant antibacterial properties, highlighting the potential of thiadiazole derivatives in combating microbial infections (Jafar Abbasi Shiran et al., 2015).
Antitumor and Antioxidant Evaluations
The exploration of thiadiazole derivatives for potential antitumor and antioxidant properties is a significant aspect of current research. Hamama et al. (2013) conducted studies on N-substituted-2-amino-1,3,4-thiadiazoles, revealing promising results in cytotoxicity and antioxidant activities. This research underscores the versatility of thiadiazole derivatives, including those structurally related to 1-(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylethanone, in developing new therapeutic agents (W. Hamama et al., 2013).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it to prevent exposure and potential harm.
Zukünftige Richtungen
The future directions for research on this compound are not specified in the search results. However, given its potential therapeutic applications, it’s likely that future research could focus on further exploring these applications and optimizing the compound’s properties for this purpose1.
Eigenschaften
IUPAC Name |
1-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c22-16(12-13-4-2-1-3-5-13)21-10-8-15(9-11-21)18-20-19-17(23-18)14-6-7-14/h1-5,14-15H,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFOUTQIGNJDNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)C3CCN(CC3)C(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

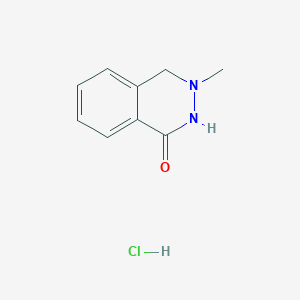
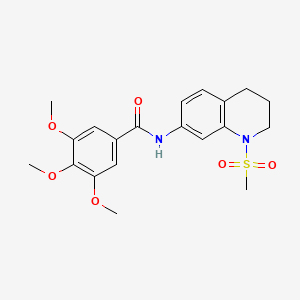
![methyl 5-ethyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B2452450.png)
![3-Tert-butyl-6-[[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2452452.png)
![Tert-butyl 4-{pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carboxylate](/img/structure/B2452453.png)
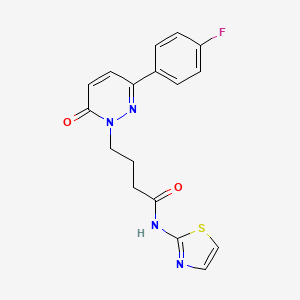

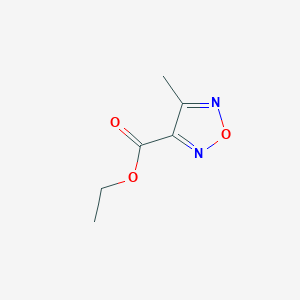
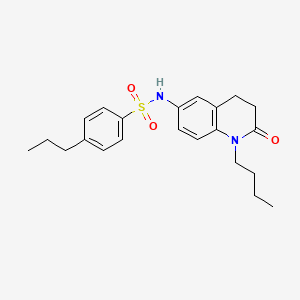
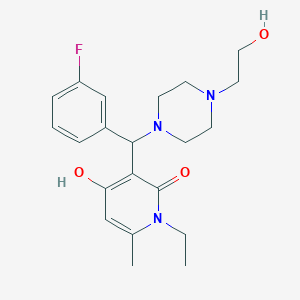
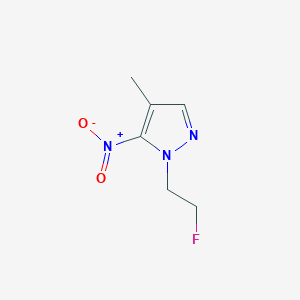
![4-ethyl-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2452465.png)
